3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine
CAS No.: 956159-37-8
Cat. No.: VC7177659
Molecular Formula: C21H23N3
Molecular Weight: 317.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956159-37-8 |
|---|---|
| Molecular Formula | C21H23N3 |
| Molecular Weight | 317.436 |
| IUPAC Name | 5-(4-cyclohexylphenyl)-2-phenylpyrazol-3-amine |
| Standard InChI | InChI=1S/C21H23N3/c22-21-15-20(23-24(21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h2,5-6,9-16H,1,3-4,7-8,22H2 |
| Standard InChI Key | GVIJTRBXAFYKPX-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C(=C3)N)C4=CC=CC=C4 |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine features a pyrazole ring (C₃H₃N₂) substituted at positions 1, 3, and 5. The substituents include:
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Position 1: A phenyl group (C₆H₅).
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Position 3: A 4-cyclohexylphenyl moiety (C₁₂H₁₅), where a cyclohexyl group is para-substituted on a benzene ring.
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Position 5: An amino group (-NH₂).
The molecular formula is inferred as C₂₁H₂₅N₃, though the reported molecular weight of 317.43 g/mol suggests potential discrepancies in structural interpretation or measurement accuracy.
Physicochemical Properties
Key properties reported for this compound include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 956159-37-8 | |
| Appearance | Liquid | |
| Purity | 99.0% | |
| Storage | Cool, dry, ventilated environment |
Notably, data on melting point, solubility, and spectral characteristics remain uncharacterized in available literature.
Synthetic Methodologies
General Routes to 5-Aminopyrazoles
The synthesis of 5-aminopyrazoles typically involves cyclocondensation reactions between β-ketonitriles, malononitriles, or alkylidenemalononitriles with hydrazines . For example:
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Hydrazine-β-Ketonitrile Condensation:
β-Ketonitriles react with hydrazines to form hydrazone intermediates, which cyclize to yield 5-aminopyrazoles . This method has been employed to synthesize derivatives with heteroaryl and trifluoromethyl groups . -
Solid-Phase Synthesis:
Gao and Lam’s solid-phase approach immobilizes intermediates on resins (e.g., Merrifield resin) to facilitate stepwise functionalization, enabling combinatorial library generation .
Hypothetical Synthesis of 3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine
While direct synthesis protocols for this compound are unreported, a plausible route could involve:
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Preparation of a β-Ketonitrile Precursor:
Reacting 4-cyclohexylphenylacetonitrile with an appropriate ketone to form a β-ketonitrile derivative. -
Hydrazine Cyclocondensation:
Treating the β-ketonitrile with phenylhydrazine to induce cyclization, forming the pyrazole core.
This pathway aligns with methods described for analogous 5-aminopyrazoles .
Comparative Analysis with Related Compounds
Sigma-Aldrich lists several structurally related 1H-pyrazol-5-amine derivatives, highlighting trends in substituent effects:
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | C₉H₈ClN₃ | 193.63 g/mol | Electron-withdrawing Cl |
| 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine | C₁₁H₁₃N₃O | 203.24 g/mol | Ethoxy group enhances lipophilicity |
| Target Compound | C₂₁H₂₅N₃ | 317.43 g/mol | Bulky cyclohexylphenyl group |
The cyclohexylphenyl substituent in the target compound likely enhances steric bulk and lipophilicity, potentially influencing bioavailability and receptor binding in pharmacological contexts .
Applications and Research Significance
Material Science
The aromatic and rigid cyclohexylphenyl group could stabilize conjugated systems in organic electronics or metal-organic frameworks (MOFs).
Future Research Directions
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Synthetic Optimization: Developing efficient, scalable routes using green chemistry principles.
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Biological Screening: Evaluating anticancer, antimicrobial, and kinase inhibition activity.
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Physicochemical Profiling: Determining solubility, stability, and partition coefficients.
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